
1-Cyclopropyl-1H-pyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1H-pyrazole-4-carbohydrazide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound, in particular, features a cyclopropyl group attached to the pyrazole ring, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide can be synthesized through various synthetic routes. One common method involves the reaction of cyclopropyl hydrazine with 1H-pyrazole-4-carboxylic acid chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and optimized reaction conditions are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Production of pyrazole-4-amine derivatives.
Substitution: Introduction of alkyl, aryl, or other substituents on the pyrazole ring.
Scientific Research Applications
1-Cyclopropyl-1H-pyrazole-4-carbohydrazide has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound exhibits biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
1-Cyclopropyl-1H-pyrazole-4-carbohydrazide can be compared with other similar pyrazole derivatives, such as 1-phenyl-1H-pyrazole-4-carbohydrazide and 3-cyclopropyl-N'- (1-(4-pentylphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole-4-carbohydrazide
3-Cyclopropyl-N'- (1-(4-pentylphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Properties
Molecular Formula |
C7H10N4O |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-cyclopropylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C7H10N4O/c8-10-7(12)5-3-9-11(4-5)6-1-2-6/h3-4,6H,1-2,8H2,(H,10,12) |
InChI Key |
PFELNSHVCULEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C=N2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


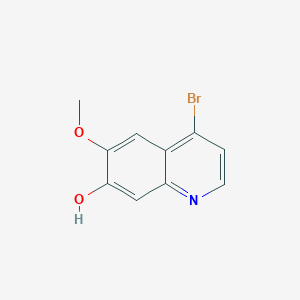
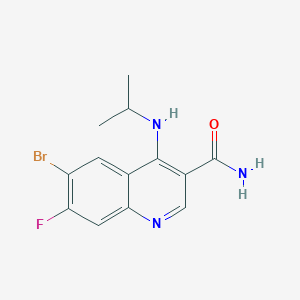
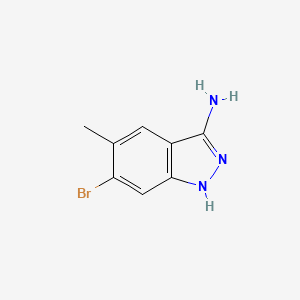
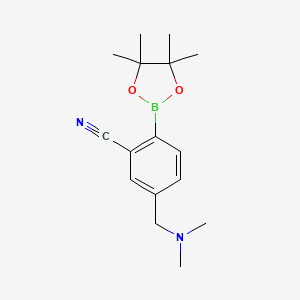
![2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)

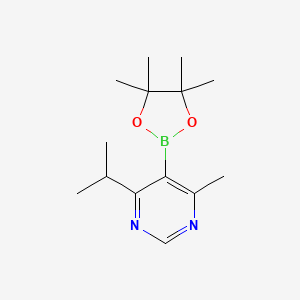
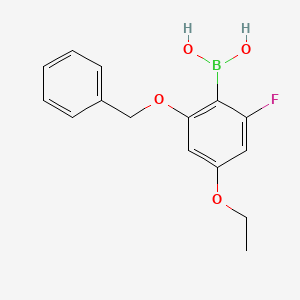
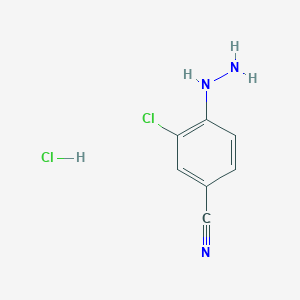
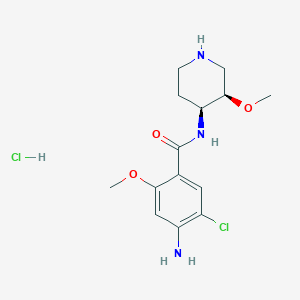


![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)

